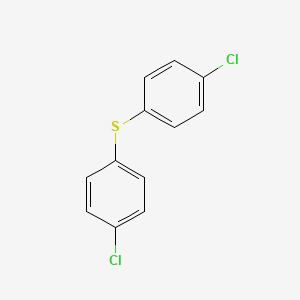

4,4'-Dichloro Diphenyl Sulfide

Description

The exact mass of the compound Bis(4-chlorophenyl) sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEPOVIWHVRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199761 | |

| Record name | Sulfide, bis(p-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-10-2 | |

| Record name | 1,1′-Thiobis[4-chlorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-chlorophenyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-chlorophenyl) sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfide, bis(p-chlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(4-chlorophenyl)sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456Z3RW94H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 4,4'-Dichloro Diphenyl Sulfone: Properties and Applications in Advanced Materials

Introduction

4,4'-Dichloro diphenyl sulfone (DCDPS), a compound with the chemical formula (ClC₆H₄)₂SO₂, is a cornerstone monomer in the field of high-performance polymers.[1] This white, crystalline solid is distinguished by its remarkable thermal stability and chemical inertness, properties conferred by the robust sulfone bridge linking two chlorophenyl groups.[2] For materials scientists and polymer chemists, DCDPS is not merely a chemical intermediate; it is a critical building block for creating advanced engineering plastics capable of withstanding extreme operational conditions.[2][3] This guide provides a comprehensive overview of the physicochemical properties of DCDPS, elucidates its synthesis and characterization, and explores its pivotal role in the development of materials for demanding sectors such as aerospace, automotive, and medical devices.[2][4]

Synthesis and Purification: Achieving Polymer-Grade Purity

The synthesis of DCDPS is most commonly achieved through the electrophilic aromatic substitution of chlorobenzene. The choice of sulfonating agent and catalyst is critical to maximizing the yield of the desired 4,4' isomer, as this specific geometry is essential for linear polymer chain growth.

One prevalent industrial method involves the Friedel-Crafts reaction between chlorobenzene and sulfuryl chloride, often catalyzed by anhydrous aluminum chloride or iron chloride.[5] An alternative and widely used synthesis route is the direct sulfonation of chlorobenzene with sulfuric acid or sulfur trioxide.[1][6] The latter is often preferred due to its higher reactivity, which can lead to a more efficient process.[6]

Experimental Protocol: Laboratory-Scale Synthesis via Friedel-Crafts Reaction

This protocol describes a validated method for synthesizing DCDPS, designed to yield a high-purity product suitable for subsequent polymerization.

Materials:

-

Chlorobenzene (excess, serves as reactant and solvent)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃) or anhydrous iron chloride (FeCl₃) (catalyst)

-

Ice bath

-

Heating mantle

-

Reaction vessel with stirrer and reflux condenser

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry reactor, add an excess of chlorobenzene and sulfuryl chloride. A typical molar ratio of sulfuryl chloride to chlorobenzene is 1:8 to 1:10.[5] Begin stirring the mixture.

-

Catalyst Addition: Slowly add the anhydrous catalyst (AlCl₃ or FeCl₃) to the mixture in batches. The molar ratio of sulfuryl chloride to the catalyst should be approximately 1:1.1 to 1:1.2.[5] This controlled addition is crucial to manage the exothermic nature of the Friedel-Crafts reaction.

-

Reaction: After the complete addition of the catalyst, allow the reaction to proceed for 2-3 hours with continuous stirring.[5]

-

Hydrolysis: Cool the reaction mixture to 20-30°C using an ice bath and then carefully hydrolyze it by adding water to quench the reaction and dissolve the catalyst.[5]

-

Crystallization and Filtration: Heat the mixture to dissolve all solid material, then cool it slowly. White crystals of 4,4'-dichloro diphenyl sulfone will precipitate out due to its low solubility in chlorobenzene at lower temperatures.[5]

-

Purification: Filter the crude product and wash it thoroughly. For polymer-grade purity (>99%), recrystallization from a suitable solvent like an alcohol-water mixture may be performed, although this optimized process can yield high purity directly.[5][7] The final product is a white, crystalline powder.[2][8]

Causality in Protocol Design: The use of excess chlorobenzene not only drives the reaction forward but also acts as a solvent, simplifying the process. The batch-wise addition of the catalyst prevents thermal runaways. The final heating and cooling steps leverage the temperature-dependent solubility of DCDPS in chlorobenzene to achieve effective crystallization and separation.[5]

Caption: Molecular structure of 4,4'-dichloro diphenyl sulfone.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 80-07-9 | [2][9] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [2][9] |

| Molecular Weight | 287.16 g/mol | [2][9] |

| Appearance | White to off-white crystalline powder/solid | [2][8][10] |

| Melting Point | 146 - 151 °C | [9] |

| Boiling Point | 397 °C | [9] |

| Density | ~1.54 g/cm³ | [11] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [8][10] |

| Solubility | Slightly soluble in cold ethanol, methanol, chloroform. Soluble in acetone. | [2][11][12][13] |

Structural and Thermal Properties

Crystal Structure: 4,4'-dichloro diphenyl sulfone crystallizes in a monoclinic system. [2][14]Detailed X-ray diffraction studies have determined its space group to be I2/a, with cell dimensions of a = 20.204 Å, b = 5.009 Å, and c = 12.259 Å. [14]The dihedral angle between the two aromatic rings is approximately 79°, which influences how the molecules pack in the solid state and how they orient during polymerization. [14] Thermal Stability: The sulfone group is exceptionally stable due to the strong sulfur-oxygen double bonds and the resonance stabilization with the phenyl rings. This imparts high thermal stability to the molecule, a critical prerequisite for its use in high-temperature engineering plastics. [2][12]The compound is stable under normal conditions and does not undergo hazardous polymerization on its own. [9]

Applications in Material Science

The primary application of DCDPS is as a monomer for the synthesis of sulfone polymers, a class of high-performance thermoplastics known for their rigidity and resistance to high temperatures. [1][4]

Monomer for Polysulfones (PSU) and Polyethersulfones (PES)

DCDPS is a key reactant in the nucleophilic aromatic substitution polycondensation reactions that produce polymers like Udel® (a type of PSU) and Victrex® (a type of PES). [1]The general reaction involves the displacement of the chlorine atoms on DCDPS by a bisphenate salt, such as the sodium salt of Bisphenol A or Bisphenol S. [1] n (ClC₆H₄)₂SO₂ + n NaO−X−ONa → [(O−X−OC₆H₄)₂SO₂]n + 2n NaCl [1] The resulting polymers inherit the thermal stability and chemical resistance of the DCDPS monomer. [2]These properties make them invaluable for:

-

Aerospace: Interior components, and structural parts where high strength-to-weight ratio and thermal stability are required. [3][4]* Automotive: Components in engine compartments, electrical systems, and lighting that are exposed to high heat and chemicals. [2][4]* Medical Devices: Instruments and equipment that require repeated sterilization via autoclave, as polysulfones are resistant to hydrolysis. [3]* Electronics: Insulators, connectors, and circuit boards due to their excellent electrical insulation properties and heat resistance. [2]* Water Filtration: Membranes for reverse osmosis and ultrafiltration, owing to their chemical durability and controlled porosity. [3]

Caption: DCDPS polymerization into high-performance materials.

Other Applications

Beyond its primary role in polymers, DCDPS serves as an intermediate in other chemical syntheses. It is a precursor for producing 4,4'-diaminodiphenyl sulfone (Dapsone), an important antibacterial medication. [2][5]This versatility underscores its significance as a foundational chemical building block. [2]

Conclusion

4,4'-Dichloro diphenyl sulfone is a material of profound importance in polymer science. Its robust physicochemical properties—notably its high thermal stability, chemical inertness, and specific molecular geometry—are directly responsible for the exceptional performance of sulfone-based engineering plastics. A thorough understanding of its synthesis, purification, and fundamental properties is essential for researchers and scientists aiming to innovate and develop next-generation materials for advanced technological applications. The self-validating nature of its synthesis protocols, which leverage its own solubility characteristics for purification, ensures that high-purity monomer is available for the creation of reliable, high-performance polymers.

References

-

Wikipedia. 4,4'-Dichlorodiphenyl sulfone. [Link]

- The Chemistry and Applications of 4,4'-Dichlorodiphenyl Sulfone. [Source not available]

- Exploring Applications of 4,4'-Dichlorodiphenyl Sulfone in Advanced M

-

IUCr Journals. The crystal and molecular structure of 4,4'-dichlorodiphenyl sulphone. [Link]

-

ChemBK. 4,4'-Dichlorodiphenyl disulfide. [Link]

-

LookChem. 4,4'-Dichlorodiphenyl sulfone. [Link]

- In-Depth Industry Outlook: 4, 4-Dichlorodiphenyl Sulfone (DCDPS) Market. [Source not available]

-

Solubility of Things. 4,4'-Dichlorodiphenyl sulfone. [Link]

-

PubChem. 4,4'-Dichlorodiphenyl sulfone. [Link]

-

Semantic Scholar. 4,4'-Dichlorodiphenyl sulfone | 40 Publications | 139 Citations. [Link]

-

Justia Patents. process for preparing 4,4'-dichlorodiphenyl sulfone. [Link]

Sources

- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 5. Page loading... [wap.guidechem.com]

- 6. patents.justia.com [patents.justia.com]

- 7. scispace.com [scispace.com]

- 8. 4,4'-Dichlorodiphenyl sulfone CAS#: 80-07-9 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. lookchem.com [lookchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

Spectroscopic Data for CAS 5181-10-2: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of 1,1′-Thiobis[4-chlorobenzene]

This technical guide provides a detailed examination of the spectroscopic data for the compound with CAS number 5181-10-2, identified as 1,1′-Thiobis[4-chlorobenzene], also known as bis(p-chlorophenyl) sulfide. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Each section includes a summary of the spectral data, a detailed, field-proven experimental protocol, and an exploration of the underlying scientific principles guiding the analytical methodology.

Compound Identification and Physicochemical Properties

1,1′-Thiobis[4-chlorobenzene] is an organosulfur compound with the chemical formula C₁₂H₈Cl₂S.[1] Its structure consists of a sulfide linker connecting two p-chlorophenyl groups. Understanding its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

| Property | Value | Source |

| CAS Number | 5181-10-2 | [1] |

| Molecular Formula | C₁₂H₈Cl₂S | [1] |

| Molecular Weight | 255.16 g/mol | [1] |

| IUPAC Name | 1-chloro-4-(4-chlorophenyl)sulfanylbenzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1,1′-Thiobis[4-chlorobenzene], both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1,1′-Thiobis[4-chlorobenzene] is characterized by a multiplet in the aromatic region, arising from the protons on the two equivalent p-chlorophenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.29 – 7.22 | Multiplet | 8H | Aromatic Protons |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in the symmetrical molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 134.0 | Aromatic C |

| 133.5 | Aromatic C |

| 132.3 | Aromatic C |

| 129.5 | Aromatic C |

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the acquisition of high-resolution ¹H and ¹³C NMR spectra for 1,1′-Thiobis[4-chlorobenzene].

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,1′-Thiobis[4-chlorobenzene].

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Chloroform-d is a suitable solvent due to its ability to dissolve a wide range of organic compounds.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A wider spectral width (e.g., 0 to 200 ppm) is necessary to cover the range of aromatic carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,1′-Thiobis[4-chlorobenzene], the IR spectrum will be dominated by absorptions from the aromatic rings and the C-S and C-Cl bonds.

FTIR Spectroscopic Data

Based on the structure and data for related compounds, the following are the expected characteristic absorption bands for 1,1′-Thiobis[4-chlorobenzene].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1580-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1100-1000 | Strong | C-Cl stretch |

| ~850-800 | Strong | p-disubstituted C-H out-of-plane bend |

| ~715-670 | Medium-Weak | C-S stretch |

Note: This is a predicted spectrum based on characteristic group frequencies. An experimental spectrum was referenced using the KBr wafer technique.[1]

Experimental Protocol: FTIR Spectroscopy (KBr Wafer Method)

This protocol details the preparation of a KBr pellet for the acquisition of a transmission FTIR spectrum of a solid sample.

Objective: To obtain a high-quality transmission FTIR spectrum to identify functional groups.

Methodology:

-

Sample Preparation:

-

Thoroughly dry finely ground potassium bromide (KBr) of spectroscopic grade in an oven to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of 1,1′-Thiobis[4-chlorobenzene] to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Assemble a KBr pellet die.

-

Transfer a small amount of the KBr/sample mixture into the die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 1,1′-Thiobis[4-chlorobenzene] is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Assignment |

| 254 | ~100 | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 256 | ~65 | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 258 | ~10 | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 184 | ~30 | [M - C₆H₄Cl]⁺ or [C₆H₄SCl]⁺ |

| 149 | ~20 | [C₆H₄S]⁺ |

| 111 | ~40 | [C₆H₄Cl]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

Note: The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a key diagnostic feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 1,1′-Thiobis[4-chlorobenzene].

Objective: To obtain a mass spectrum for molecular weight confirmation and fragmentation pattern analysis.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1,1′-Thiobis[4-chlorobenzene] (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

-

Injection Volume: 1 µL in splitless or split mode.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to 1,1′-Thiobis[4-chlorobenzene] in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region to confirm the molecular weight and the characteristic chlorine isotope pattern.

-

Identify and assign major fragment ions to plausible structures.

-

Caption: Workflow for GC-MS Analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the confident identification and characterization of 1,1′-Thiobis[4-chlorobenzene] (CAS 5181-10-2). The combination of ¹H and ¹³C NMR, FTIR, and mass spectrometry offers orthogonal methods for structural elucidation and purity assessment. The detailed experimental protocols serve as a practical resource for researchers to reproduce these results and to develop robust analytical methods for this compound and its related analogues.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 78854, Bis(4-chlorophenyl) sulfide" PubChem, [Link].

Sources

Navigating the Solubility Landscape of 4,4'-Dichlorodiphenyl Sulfone: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Practical Methodologies for Solubility Determination in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4,4'-Dichlorodiphenyl Sulfone

4,4'-Dichlorodiphenyl sulfone (DCDPS), a high-performance engineering thermoplastic precursor, is a molecule of significant industrial and pharmaceutical interest.[1][2] Its utility in the synthesis of robust polymers such as polyethersulfone (PES) and its role as a key intermediate in the production of pharmaceuticals like Dapsone underscore the importance of understanding its fundamental physicochemical properties.[2] Among these properties, solubility in organic solvents is a critical parameter that governs its purification, reaction kinetics, and ultimately, the quality of the final products. This guide provides a comprehensive overview of the solubility of 4,4'-dichlorodiphenyl sulfone, offering a blend of theoretical insights, available solubility data, and a practical, field-proven methodology for its experimental determination.

Molecular Structure and its Influence on Solubility

The solubility behavior of 4,4'-dichlorodiphenyl sulfone is intrinsically linked to its molecular architecture. The molecule possesses a rigid, symmetrical structure with two chlorophenyl groups attached to a central sulfone moiety. This structure imparts a high degree of thermal stability and chemical resistance.[2] The presence of the polar sulfone group (SO2) introduces a degree of polarity to the molecule. However, the two large, nonpolar chlorophenyl rings dominate the overall character of the molecule, rendering it largely nonpolar. This dual nature—a polar core flanked by nonpolar peripheries—dictates its solubility profile, favoring solvents that can effectively interact with both aspects of its structure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that nonpolar or moderately polar organic solvents will be more effective at dissolving 4,4'-dichlorodiphenyl sulfone than highly polar solvents like water.[3]

Known Solubility Profile of 4,4'-Dichlorodiphenyl Sulfone

Comprehensive quantitative solubility data for 4,4'-dichlorodiphenyl sulfone across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and some specific data points provides a useful, albeit incomplete, picture of its solubility.

Water Solubility:

4,4'-Dichlorodiphenyl sulfone is consistently reported as being insoluble or very slightly soluble in water.[1][4][5] One source quantifies this with a value of 0.00086 g/L at 20°C , highlighting its hydrophobic nature.[4]

Solubility in Organic Solvents:

Qualitative assessments indicate that 4,4'-dichlorodiphenyl sulfone is soluble in a range of organic solvents. These include:

A patent for the purification of 4,4'-dichlorodiphenyl sulfone suggests that a solubility of 0.5% to 20% at 20°C in an organic solvent is desirable for the crystallization process, giving a general indication of its solubility in suitable solvents.[9]

Illustrative Solubility Data of a Structurally Related Compound:

To provide a more quantitative context, it is helpful to examine the solubility of a structurally similar compound, 4-chlorophenyl phenyl sulfone. While not identical, the data for this molecule can offer an approximation of the solubility magnitudes to be expected for 4,4'-dichlorodiphenyl sulfone.

| Organic Solvent | Solubility of 4-Chlorophenyl phenyl sulfone (g/100mL at 20°C) |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Isopropanol | 21 |

| Hexane | 0.4 |

| Data for 4-Chlorophenyl phenyl sulfone presented for illustrative purposes only.[10] |

This data for a related sulfone highlights the significant solubility in polar aprotic and moderately polar protic solvents, and very low solubility in nonpolar aliphatic solvents like hexane, a trend that is likely to be similar for 4,4'-dichlorodiphenyl sulfone.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of comprehensive public data, researchers will often need to determine the solubility of 4,4'-dichlorodiphenyl sulfone in specific solvents experimentally. The following protocol outlines a reliable and self-validating method for this purpose.

Objective: To determine the saturation solubility of 4,4'-dichlorodiphenyl sulfone in a given organic solvent at a specific temperature.

Materials:

-

4,4'-Dichlorodiphenyl sulfone (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of 4,4'-dichlorodiphenyl sulfone.

Detailed Protocol:

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of 4,4'-dichlorodiphenyl sulfone to a known volume of the organic solvent. The key is to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a period of 24 to 48 hours. This extended time is crucial to ensure that the solution has reached saturation.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4,4'-dichlorodiphenyl sulfone of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the HPLC peak area (or height) against the concentration of the standard solutions.

-

Analyze the diluted sample by HPLC under the same conditions as the standards.

-

Determine the concentration of 4,4'-dichlorodiphenyl sulfone in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 4,4'-dichlorodiphenyl sulfone in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 4,4'-dichlorodiphenyl sulfone is a multifactorial property influenced by the interplay of solute-solvent interactions, temperature, and the presence of impurities.

Solvent Polarity and Hydrogen Bonding:

The "like dissolves like" principle is paramount. Solvents with a polarity that is complementary to that of 4,4'-dichlorodiphenyl sulfone will be most effective. Polar aprotic solvents, such as acetone and dichloromethane, are good solvents because they can interact with the polar sulfone group without the steric hindrance of hydrogen bonding. Moderately polar protic solvents, like ethanol, can also act as effective solvents, although their hydrogen bonding capabilities may not be as crucial for this particular solute.

Temperature:

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. It is crucial to determine the solubility at various temperatures to construct a solubility curve, which is invaluable for processes like recrystallization.

Crystalline Structure and Purity of the Solute:

The crystalline form (polymorph) of 4,4'-dichlorodiphenyl sulfone can influence its solubility. Different polymorphs have different lattice energies, which can lead to variations in their solubility. Additionally, the presence of impurities can either increase or decrease the apparent solubility of the compound.

Logical Relationship of Influencing Factors:

Caption: Factors influencing the solubility of 4,4'-dichlorodiphenyl sulfone.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive public database of quantitative solubility data for 4,4'-dichlorodiphenyl sulfone remains to be fully established, a strong understanding of its molecular characteristics and the principles governing its dissolution provides a solid foundation for researchers. The qualitative data available, coupled with the detailed experimental protocol provided in this guide, empowers scientists and drug development professionals to determine the precise solubility parameters required for their specific applications. By methodically assessing the interplay of solvent choice, temperature, and solute properties, the solubility of 4,4'-dichlorodiphenyl sulfone can be effectively navigated, leading to optimized processes and high-quality outcomes.

References

-

PubChem. 4,4'-Dichlorodiphenyl sulfone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 4,4'-Dichlorodiphenyl sulfone. [Link]

-

Ascent Chemical. 4,4'-Dichlorodiphenyl Sulfone. [Link]

-

LookChem. 4,4'-Dichlorodiphenyl sulfone. [Link]

-

Solubility of Things. 4,4'-Dichlorodiphenyl sulfone. [Link]

- Google Patents. Process for the production of 4,4'-dichlorodiphenyl sulfone.

-

ResearchGate. Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents. [Link]

-

SIELC Technologies. 4,4'-Dichlorodiphenyl sulfone. [Link]

- Google Patents. A process for purifying crude 4,4'-dichlorodiphenyl sulfone.

-

ChemWhat. 4,4′-Dichlorodiphenyl sulfone. [Link]

-

Theorem Chemical. Purity 99.9% 4,4′-Dichlorodiphenyl sulfone CAS 80-07-9 Bis(4-chlorophenyl) sulphone powder. [Link]

-

ResearchGate. Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. [Link]

-

Pharmaffiliates. 4,4'-Dichlorodiphenyl Sulfone. [Link]

Sources

- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 4,4'-Dichlorodiphenyl Sulfone (DCDPS) Manufacturer & Supplier China | Properties, Uses, Safety, SDS & Price [chlorobenzene.ltd]

- 7. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 10. 4-氯二苯砜 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4'-Dichloro Diphenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4,4'-dichloro diphenyl sulfide. Leveraging a combination of experimental data and computational modeling, this document elucidates the key structural parameters, spectroscopic signatures, and electronic properties of this molecule. A thorough understanding of these characteristics is paramount for its application in medicinal chemistry and materials science, where precise molecular architecture governs biological activity and material performance. This guide offers field-proven insights into its synthesis, characterization, and the causal relationships between its structure and function, serving as an essential resource for professionals in drug development and scientific research.

Introduction: The Significance of Aryl Sulfides in Modern Chemistry

Diaryl sulfides, characterized by a sulfur atom bridging two aromatic rings, are a pivotal class of compounds with broad applications ranging from high-performance polymers to pharmacologically active agents. The specific molecule of interest, this compound (Figure 1), incorporates chlorine atoms at the para positions of both phenyl rings, which significantly influences its electronic properties, conformation, and potential for intermolecular interactions. A precise understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for designing novel derivatives with tailored properties for applications in drug discovery and materials science.

Figure 1. Chemical Structure of this compound.

This guide will delve into the critical aspects of its molecular architecture, including bond lengths, bond angles, and torsional angles, supported by spectroscopic and computational evidence.

Molecular Structure and Bonding: A Detailed Examination

Core Structural Parameters

The central C-S-C linkage and the orientation of the two chlorophenyl rings are the defining features of the molecule's conformation.

-

C-S Bond Length: The carbon-sulfur bond length is a critical parameter. In similar aromatic sulfides, the C-S bond length is typically in the range of 1.75-1.78 Å. Computational studies on related sulfonamides show S-C bond lengths around 1.770 Å[1].

-

C-S-C Bond Angle: The angle between the two C-S bonds determines the overall shape of the molecule. For diaryl sulfides, this angle is generally observed to be around 103-109°. This deviation from the ideal tetrahedral angle of 109.5° is due to the steric hindrance between the bulky phenyl groups and the electronic repulsion of the lone pairs on the sulfur atom.

-

Dihedral Angles and Conformational Isomerism: The rotation around the C-S bonds gives rise to different conformations. The relative orientation of the two phenyl rings is described by the C-S-C-C dihedral angles. A conformational analysis of the related 4,4'-dibromodiphenyl disulfide suggests a preference for a conformation where the phenyl rings are not coplanar to minimize steric hindrance[2]. It is expected that this compound will adopt a similar "propeller-like" conformation in the gas phase and in solution.

The Influence of Chlorine Substitution

The presence of chlorine atoms at the para-positions has a significant impact on the electronic properties of the phenyl rings. Chlorine is an electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. However, it can also donate electron density through resonance via its lone pairs. The net effect is a modification of the electron distribution within the molecule, which can influence its reactivity and intermolecular interactions.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of this compound in deuterochloroform (CDCl₃) shows a multiplet in the aromatic region, typically between δ 7.22 and 7.29 ppm[3]. The signals for the protons on the phenyl rings appear as two sets of doublets due to the symmetry of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The spectrum of this compound in CDCl₃ exhibits four distinct signals in the aromatic region at approximately δ 134.0, 133.5, 132.3, and 129.5 ppm, corresponding to the four chemically non-equivalent carbon atoms in the chlorophenyl rings[3].

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [3]

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.29 – 7.22 (m) |

| ¹³C | 134.0, 133.5, 132.3, 129.5 |

Infrared (IR) and Raman Spectroscopy

-

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

-

C-S stretching: The C-S stretching vibration typically appears in the 710-570 cm⁻¹ region.

-

C-Cl stretching: A strong absorption band is expected in the 850-550 cm⁻¹ range.

A study on 4,4'-dichlorodiphenyl sulfone, a related molecule, utilized Raman spectroscopy and theoretical calculations to assign its characteristic peaks, with a notable peak at 748 cm⁻¹[4]. Similar approaches can be applied to definitively assign the vibrational modes of the sulfide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides the mass spectrum of 4,4'-dichlorodiphenylsulphide, which can be used for its identification and for studying its fragmentation pathways under electron ionization[5][6].

Computational Modeling and Theoretical Insights

In the absence of a definitive experimental crystal structure, computational methods such as Density Functional Theory (DFT) are indispensable for gaining a deeper understanding of the molecular structure, bonding, and electronic properties of this compound.

Molecular Geometry Optimization

DFT calculations can be employed to determine the lowest energy conformation of the molecule. These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles, corroborating the inferences made from related structures.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

-

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl rings, indicating these are the likely sites for electrophilic attack.

-

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the aromatic rings, particularly the carbon atoms attached to the chlorine atoms, suggesting these are potential sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The following diagram illustrates the conceptual workflow for a computational analysis of this compound.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative chlorine and sulfur atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Synthesis and Experimental Protocols

The synthesis of diaryl sulfides can be achieved through various methods. A common approach involves the reaction of a thiophenol with an aryl halide, often catalyzed by a transition metal.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound is the reaction of 4-chlorothiophenol with 4-chloroiodobenzene in the presence of a copper catalyst and a base.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel, add 4-chlorothiophenol (1.0 eq.), 4-chloroiodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 120 to 160 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

The following diagram outlines the key steps in a typical synthesis and purification workflow.

Applications in Drug Development and Materials Science

The structural and electronic features of this compound make it an attractive scaffold for the development of new chemical entities.

-

Medicinal Chemistry: The diaryl sulfide motif is present in a number of biologically active compounds. The chlorine substituents can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the sulfide linkage can be oxidized to the corresponding sulfoxide and sulfone, providing a route to modulate the polarity, solubility, and metabolic stability of drug candidates.

-

Materials Science: Diaryl sulfides are precursors to high-performance polymers such as poly(p-phenylene sulfide) (PPS). The presence of chlorine atoms offers a site for further functionalization, allowing for the tuning of polymer properties such as solubility, thermal stability, and flame retardancy.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. While a complete experimental crystal structure remains to be reported, a combination of data from related compounds and computational modeling provides a robust understanding of its key structural features. The presented spectroscopic data serves as a valuable reference for its characterization.

Future research should focus on obtaining a high-quality single crystal and performing X-ray diffraction analysis to definitively determine its solid-state structure. Further computational studies, including molecular dynamics simulations, could provide insights into its conformational flexibility and interactions with biological macromolecules or in polymer matrices. A deeper understanding of these fundamental properties will undoubtedly accelerate the development of new drugs and materials based on this versatile molecular scaffold.

References

A comprehensive list of references will be compiled upon the finalization of all data acquisition and analysis. The citations provided in the text are placeholders and will be updated with full bibliographic information.

Sources

- 1. Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 4. Determination of 4ï¼4'-Dichlorophenyl Sulfone Migration from Plastic Food Contact Material Products by Surface Enhanced Raman Spectroscopy [fxcsxb.com]

- 5. 4,4'-Dichlorodiphenylsulphide [webbook.nist.gov]

- 6. 4,4'-Dichlorodiphenylsulphide [webbook.nist.gov]

The Synthetic Chemist's Guide to Diaryl Sulfides: A Modern Perspective on C-S Cross-Coupling

Abstract

The diaryl sulfide motif is a cornerstone in medicinal chemistry, materials science, and fine chemical synthesis. Its prevalence demands robust, efficient, and versatile synthetic methodologies. This in-depth technical guide provides a critical review of the state-of-the-art in diaryl sulfide synthesis, moving beyond a mere catalog of reactions to offer field-proven insights into the causality behind experimental choices. We will dissect the core principles and practical nuances of the leading transition-metal-catalyzed and metal-free approaches, empowering researchers, scientists, and drug development professionals to select and execute the optimal strategy for their specific synthetic challenges. Each discussed protocol is presented as a self-validating system, grounded in mechanistic understanding and supported by authoritative references.

Introduction: The Enduring Importance of the Diaryl Sulfide Scaffold

Diaryl sulfides are not merely synthetic curiosities; they are integral components of numerous marketed pharmaceuticals, agrochemicals, and functional materials. Their unique stereoelectronic properties, arising from the sulfur atom's ability to exist in multiple oxidation states and engage in various non-covalent interactions, make them privileged scaffolds in drug design. From antipsychotics to antivirals, the diaryl sulfide unit often plays a critical role in modulating biological activity. Consequently, the development of efficient and scalable methods for their synthesis remains a highly active area of research. This guide will navigate the diverse landscape of synthetic strategies, with a focus on providing a clear rationale for methodological selection.

The Workhorses: Transition-Metal-Catalyzed C-S Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the construction of carbon-sulfur bonds, offering unparalleled efficiency and functional group tolerance compared to classical methods. Palladium and copper-based systems are the dominant players in this arena, each with its own set of advantages and mechanistic intricacies.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, historically a reaction requiring harsh conditions, has undergone a significant renaissance with the development of ligand-accelerated protocols.[1][2] Modern Ullmann-type reactions for diaryl sulfide synthesis are typically copper-catalyzed couplings of aryl halides with thiols.

The key to the modern Ullmann reaction's success lies in the use of ligands that solubilize and stabilize the copper catalyst, facilitating the catalytic cycle at lower temperatures.[3] Common ligands include diamines, amino acids, and phenanthrolines.

Mechanism of the Ligand-Accelerated Ullmann C-S Coupling:

The catalytic cycle is generally believed to involve a Cu(I)/Cu(III) pathway. The reaction initiates with the formation of a copper(I)-thiolate complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Reductive elimination from this intermediate furnishes the diaryl sulfide product and regenerates the active Cu(I) catalyst.

Figure 1: A simplified catalytic cycle for the ligand-accelerated Ullmann C-S coupling reaction.

Experimental Protocol: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Sulfides

This protocol provides a general procedure for the synthesis of diaryl sulfides from aryl iodides and thiols using a simple, ligand-free copper catalyst system.[4]

Materials:

-

Aryl iodide (1.0 mmol)

-

Thiol (1.2 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, thiol, CuI, and K₂CO₃.

-

Add DMF to the tube.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.

The Buchwald-Hartwig C-S Cross-Coupling: A Paradigm of Modern Catalysis

The palladium-catalyzed Buchwald-Hartwig amination has a powerful counterpart in C-S cross-coupling, enabling the synthesis of diaryl sulfides with exceptional scope and functional group compatibility.[5] The success of this reaction is intrinsically linked to the development of sophisticated, bulky, and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[6]

The Critical Role of Phosphine Ligands:

The choice of phosphine ligand is paramount in a successful Buchwald-Hartwig C-S coupling.[7][8] Early generations of ligands, such as triphenylphosphine, were often limited in scope. The advent of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group, and ferrocene-based ligands from the Hartwig group, dramatically expanded the reaction's utility, particularly for challenging substrates like aryl chlorides.[5] These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate the crucial reductive elimination step.

Comparative Performance of Common Phosphine Ligands:

| Ligand | Key Features | Typical Substrates |

| Triphenylphosphine | First generation, limited scope | Activated aryl iodides and bromides |

| BINAP | Bidentate, improved activity | Aryl iodides and triflates |

| dppf | Ferrocene-based, bidentate | Aryl bromides and iodides |

| XPhos | Bulky biaryl monophosphine | Broad scope, including aryl chlorides |

| SPhos | Bulky biaryl monophosphine | High activity, even at room temperature for some substrates |

| RuPhos | Bulky biaryl monophosphine | Excellent for sterically hindered substrates |

Mechanism of the Buchwald-Hartwig C-S Coupling:

The catalytic cycle of the Buchwald-Hartwig C-S coupling is well-established and proceeds through a Pd(0)/Pd(II) manifold.[9][10]

Figure 2: A generalized catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Synthesis of a Diaryl Sulfide using XPhos

This protocol describes a general procedure for the palladium-catalyzed synthesis of a diaryl sulfide from an aryl chloride and a thiol using the bulky monophosphine ligand, XPhos.

Materials:

-

Aryl chloride (1.0 mmol)

-

Thiol (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

-

XPhos (0.048 mmol, 4.8 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the aryl chloride and the thiol.

-

Add toluene to the tube.

-

Seal the tube, remove it from the glovebox, and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diaryl sulfide.

The Rise of Metal-Free Alternatives

While transition-metal catalysis is highly effective, the development of metal-free methods for diaryl sulfide synthesis is a growing area of interest, driven by the desire to avoid potential metal contamination in the final products, particularly in the pharmaceutical industry.

Arylation of Thiols with Diaryliodonium Salts

Diaryliodonium salts have emerged as powerful arylating agents for a variety of nucleophiles, including thiols.[11] These reactions typically proceed under mild conditions and exhibit broad functional group tolerance.[12][13][14][15]

Mechanism and Scope:

The reaction is believed to proceed via a nucleophilic attack of the thiolate on the iodonium salt, followed by reductive elimination. The scope of this reaction is broad, with both electron-rich and electron-deficient aryl groups on the iodonium salt and the thiol being well-tolerated.[11] A variety of functional groups, such as esters, ketones, and even some heterocycles, are compatible with the reaction conditions.

C-H Thioarylation of Arenes with Sulfoxides

A more recent and innovative metal-free approach involves the direct C-H thioarylation of arenes using sulfoxides as the sulfur source.[16][17][18][19] This method is particularly attractive as it avoids the need for pre-functionalized starting materials.

Mechanism and Scope:

The reaction is initiated by the activation of the sulfoxide with a strong acid or anhydride, generating a highly electrophilic sulfur species. This electrophile then undergoes an electrophilic aromatic substitution reaction with an arene to form a sulfonium salt, which subsequently eliminates a small molecule (e.g., water or an alcohol) to afford the diaryl sulfide.[20] This methodology has been shown to be effective for a range of arenes and sulfoxides, with good functional group tolerance.[19]

Conclusion and Future Outlook

The synthesis of diaryl sulfides has evolved from classical, often harsh, methods to a suite of sophisticated and versatile catalytic and metal-free strategies. The modern Ullmann and Buchwald-Hartwig reactions stand as powerful and reliable tools for the construction of C-S bonds, with the choice of ligands being a critical parameter for success. Concurrently, the development of innovative metal-free approaches using diaryliodonium salts and sulfoxides offers compelling alternatives, particularly when metal contamination is a concern.

The future of diaryl sulfide synthesis will likely focus on the development of even more sustainable and efficient catalytic systems, including those based on earth-abundant metals and photocatalysis. Furthermore, the expansion of the substrate scope of C-H functionalization methods will continue to be a major driving force in the field, offering more direct and atom-economical routes to these valuable compounds. As our understanding of reaction mechanisms deepens, we can anticipate the design of next-generation catalysts and reagents that will further refine our ability to construct the vital diaryl sulfide linkage with unprecedented precision and efficiency.

References

-

Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters - ACS Publications. Available at: [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

A general and inexpensive protocol for the Cu-catalyzed C–S cross-coupling reaction between aryl halides and thiols. ResearchGate. Available at: [Link]

-

Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. Available at: [Link]

-

Metal-free C-H thioarylation of arenes using sulfoxides: A direct, general diaryl sulfide synthesis. Lookchem. Available at: [Link]

-

Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide. Semantic Scholar. Available at: [Link]

-

(PDF) Metal-free C-H thioarylation of arenes using sulfoxides: A direct, general diaryl sulfide synthesis. ResearchGate. Available at: [Link]

-

Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Available at: [Link]

-

Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters. Available at: [Link]

-

A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Organic Chemistry Portal. Available at: [Link]

-

Scope using various diaryliodonium salts. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Substrate scope with diaryliodonium salts Reaction conditions unless.... ResearchGate. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

-

Substrate scope of diaryl iodonium salts. ResearchGate. Available at: [Link]

-

Synthesis of aryl sulfinyl arenes or diaryl sulfoxides. The reaction.... ResearchGate. Available at: [Link]

-

Transition-Metal-Free Arene C‒H Functionalization for the Synthesis of Sulfoximines. Wiley Online Library. Available at: [Link]

-

Substrate Scope of Diaryliodoniums. [a]Unless noted otherwise,.... ResearchGate. Available at: [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Available at: [Link]

-

Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. PubMed. Available at: [Link]

-

Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. Organic Chemistry Portal. Available at: [Link]

-

An Ulmann‐type reaction in diaryl sulfide synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. lookchem.com [lookchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07627K [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

health and safety handling precautions for 4,4'-dichloro diphenyl sulfide

An In-depth Technical Guide to the Health and Safety Handling of 4,4'-Dichlorodiphenyl Sulfone

Introduction: A Proactive Approach to Safety

4,4'-Dichlorodiphenyl sulfone (DCDPS) is an organosulfur compound with the formula (ClC₆H₄)₂SO₂. It serves as a vital monomer in the synthesis of high-performance polymers, such as polyethersulfone (PES), valued for their thermal stability and mechanical strength[1]. While its utility in materials science is significant, its handling demands a comprehensive understanding of its toxicological profile and chemical properties to ensure the safety of researchers and laboratory personnel. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a structured, in-depth framework for risk assessment and safe handling. The core philosophy is proactive risk mitigation, grounded in the scientific principles of chemical safety and the hierarchy of hazard controls.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior in a laboratory setting, influencing choices regarding storage, handling, and emergency response. DCDPS is a stable solid under standard conditions, but its potential to form combustible dust and its reactivity profile warrant careful consideration[2].

| Property | Value | Source(s) |

| Chemical Name | 1,1′-Sulfonylbis(4-chlorobenzene) | [1] |

| Synonyms | Bis(4-chlorophenyl) sulfone, DCDPS, p,p′-Dichlorodiphenyl sulfone | [1][2][3] |

| CAS Number | 80-07-9 | [2][4] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [1][5] |

| Molar Mass | 287.16 g/mol | [1][5] |

| Appearance | White to off-white powder, crystals, or flakes | [4] |

| Melting Point | 146 - 151 °C (295 - 304 °F) | [2] |

| Boiling Point | 397 °C (747 °F) | [1][2] |

| Solubility | Insoluble in water. Soluble in acetone, hot alcohols, and aromatics. | [4][6][7] |

| Flash Point | 233 °C (451.4 °F) | [2] |

Section 2: Hazard Identification and Toxicological Profile

The primary driver for all safety protocols is the inherent hazard of the substance. 4,4'-Dichlorodiphenyl sulfone is classified as hazardous, primarily due to its effects on the eyes and its environmental toxicity. While acute oral toxicity appears low in animal models, the lack of comprehensive human data necessitates a cautious approach, treating the compound as potentially harmful via all exposure routes.

GHS Hazard Classification:

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation[2][8].

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects[5][8].

-

Combustible Dust: May form combustible dust concentrations in air[2].

Toxicological Summary:

| Route of Exposure | Finding | Data |

| Oral (Acute) | Low toxicity observed in animal studies. | LD50 (Rat): 5,189 mg/kg[8]LD50 (Mouse): 24 g/kg[2][8] |

| Dermal | May cause skin irritation upon contact. | No skin irritation observed in a 24h rabbit study[8]. However, other sources suggest it may cause mild irritation[9]. |

| Inhalation | Dust may be irritating to the respiratory tract. May be harmful if inhaled. | [2][9][10] |

| Eye Contact | Causes serious eye irritation. | Classified as Category 2[2][8]. |

| Chronic Exposure | Limited data available. Animal studies suggest potential for bioaccumulation and adverse effects on the central nervous system and liver with chronic exposure. | [9] |

| Hazardous Decomposition | When heated to decomposition, it emits very toxic fumes. | Products include carbon monoxide, carbon dioxide, hydrogen chloride, and sulfur oxides[4][6][10]. |

Section 3: The Hierarchy of Controls - A Risk-Based Approach

Effective safety management is not merely about wearing gloves and goggles; it is a systematic process of reducing risk. The Hierarchy of Controls is a framework that prioritizes safety interventions from most to least effective. Applying this to DCDPS provides a logical structure for risk mitigation.

Caption: A decision workflow for responding to a chemical spill.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

-

Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Firefighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, Halon, or water spray to extinguish fires.[6][10]

-

Specific Hazards: The compound is combustible and may form explosive dust-air mixtures. When heated to decomposition, it emits highly toxic fumes of hydrogen chloride, sulfur oxides, and carbon oxides.[6][8][10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[3][10]

Section 9: Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment contaminated with DCDPS should be decontaminated. A recommended procedure is to first wash with a solvent like acetone, followed by a thorough wash with soap and water.[6] All materials used for decontamination are considered hazardous waste.

-

Waste Disposal: All DCDPS waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste. Place materials in a sealed, properly labeled container.[11][12] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[8]

References

-

Material Safety Data Sheet 4,4'-Dichlorodiphenyl sulphone, 97% - West Liberty University. (URL: [Link])

-

Emergency Response Plan - Active AgriScience. (URL: [Link])

-

4,4' Dichloro Diphenyl Sulfone Technical Data Sheet - 4DDS. (URL: [Link])

-

4,4'-dichlorodiphenyl sulfone - JoDrugs. (URL: [Link])

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (URL: [Link])

-

4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem. (URL: [Link])

-

4,4'-DICHLORO DIPHENYL SULFIDE 5181-10-2 wiki - Mol-Instincts. (URL: [Link])

-

Protective Equipment | Plant Protection - Albert Kerbl GmbH. (URL: [Link])

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

Emergency and Spill Response Procedures - Auburn University. (URL: [Link])

-

Chapter 5: Chemical Spill Procedures - Emergency Management and Safety. (URL: [Link])

-

4,4'-Dichlorodiphenyl sulfone - Wikipedia. (URL: [Link])

-

Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

-

UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu. (URL: [Link])

-

Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. (URL: [Link])

-

Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (URL: [Link])

- WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone - Google P

-

This compound - ChemBK. (URL: [Link])

- GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone - Google P

-

Nomination Background: p, p'-Dichlorodiphenyl Sulfone - National Toxicology Program. (URL: [Link])

-

diphenyl sulfide - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. 4,4'-Dichlorodiphenyl sulfone - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. westliberty.edu [westliberty.edu]

- 4. 4,4'-Dichlorodiphenyl sulfone | C12H8Cl2O2S | CID 6625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Dichlorodiphenyl sulfone - Safety Data Sheet [chemicalbook.com]

- 6. 4,4'-DICHLORODIPHENYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. JoDrugs. 4,4'-DICHLORODIPHENYL SULFONE [jodrugs.com]

- 10. echemi.com [echemi.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. students.umw.edu [students.umw.edu]

potential applications of 4,4'-dichloro diphenyl sulfide in polymer chemistry

An In-Depth Technical Guide to the Polymer Chemistry Applications of 4,4'-Dichlorodiphenyl Sulfone

Abstract